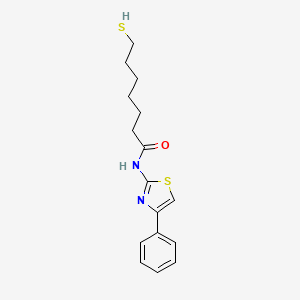
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide typically involves the reaction of 4-phenyl-2-thiazolylamine with a heptanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrothiazoles.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-pyridinyl)thiazole derivatives: Known for their antitumor activity.
4-phenylthiazole derivatives: Exhibiting antibacterial and antifungal properties.
Uniqueness
7-mercapto-N-(4-phenyl-2-thiazolyl)heptanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its mercapto group also provides additional reactivity, allowing for further chemical modifications .
Eigenschaften
CAS-Nummer |
728890-52-6 |
|---|---|
Molekularformel |
C16H20N2OS2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
N-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanylheptanamide |
InChI |
InChI=1S/C16H20N2OS2/c19-15(10-6-1-2-7-11-20)18-16-17-14(12-21-16)13-8-4-3-5-9-13/h3-5,8-9,12,20H,1-2,6-7,10-11H2,(H,17,18,19) |
InChI-Schlüssel |
LUXAHBUKMVESIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















